Superior Cross-Coupling Versatility: Heck Reaction of 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide
The 5-bromo substituent in 5-bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide serves as an effective leaving group for palladium-catalyzed cross-coupling reactions, enabling direct C-C bond formation. Under classical Heck reaction conditions (PPh3, Pd(OAc)2, TEA, DMF, 90°C), the compound is transformed using vinyltrimethylsilane, yielding the purified product in high yields after deprotection with CH2Cl2/TFA [1]. While a direct yield comparison for the 5-chloro analog under identical conditions is not available, the inherently lower reactivity of aryl chlorides in Heck couplings is a well-established class-level inference, making the bromo derivative the preferred substrate for these transformations.
| Evidence Dimension | Reactivity in Heck Cross-Coupling |
|---|---|
| Target Compound Data | Successfully transformed; purified product obtained in high yields. |
| Comparator Or Baseline | 5-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide (or other 5-chloro analogs) |
| Quantified Difference | Quantitative yield data for comparator not reported in source; reactivity of aryl bromides is generally higher than that of aryl chlorides in Pd-catalyzed couplings (class-level inference). |
| Conditions | PPh3, Pd(OAc)2, TEA, vinyltrimethylsilane, DMF, 90°C [1] |
Why This Matters
This reactivity profile allows for the efficient introduction of vinyl groups, a key step in the synthesis of complex benzosulfone derivatives, which would be significantly slower or lower-yielding with less reactive halogen analogs.
- [1] Benzothiophene.com. (2020). Downstream synthetic route of 351005-12-4. View Source
